

Understanding the anthraquinone core of Disperse Red 92

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Disperse Red 92

CAS No.: 72363-26-9

Cat. No.: B1582777

[Get Quote](#)

An In-Depth Technical Guide to the Anthraquinone Core of C.I. **Disperse Red 92**

Introduction

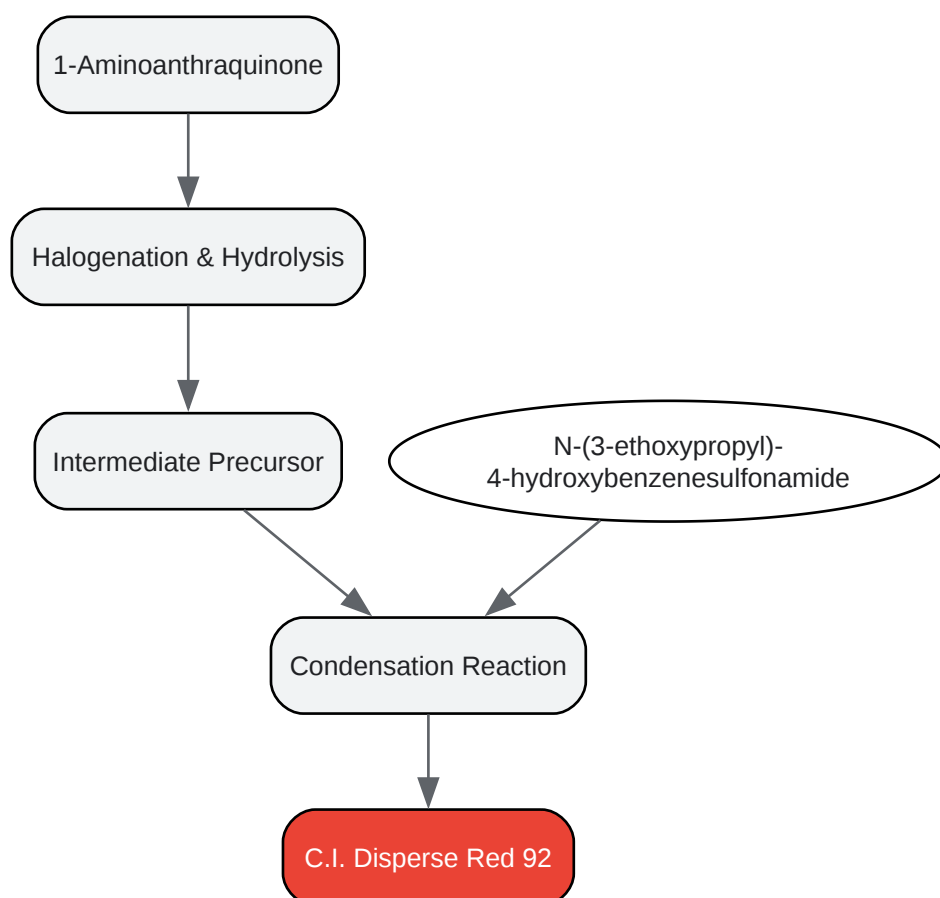
C.I. **Disperse Red 92** stands as a significant member of the anthraquinone class of colorants, valued for its brilliant bluish-red hue and robust performance in dyeing synthetic textiles.^[1] At the heart of its chemical identity and function lies the 9,10-anthraquinone scaffold. This tricyclic aromatic ketone is not merely a passive chromophore; its rigid, planar structure and unique electronic properties are fundamental to the dye's stability, color, and application mechanism. For researchers in materials science, the anthraquinone core offers a template for developing high-performance materials, while for drug development professionals, it represents a "privileged scaffold" with a long history of biological activity.

This guide provides a comprehensive technical examination of the anthraquinone core as manifested in **Disperse Red 92**. Moving beyond a simple data sheet, it delves into the causality behind its synthesis and analytical characterization, offering field-proven insights and detailed methodologies for its scientific investigation.

The Anthraquinone Core: A Privileged Scaffold

The 9,10-anthraquinone structure is the cornerstone of a vast array of natural and synthetic compounds. Its chemical architecture, consisting of three fused benzene rings, imparts exceptional thermal and chemical stability. The central quinone ring is the site of significant chemical reactivity, acting as an electron acceptor and engaging in redox cycling—a property that is key to the biological activity of many of its derivatives.[2]

The planarity and aromaticity of the scaffold facilitate strong π - π stacking interactions, which are crucial for its application as a disperse dye. Furthermore, the periphery of the anthraquinone core offers eight positions for substitution (though positions 1, 4, 5, and 8 are most influential on color), allowing for fine-tuning of its physicochemical properties, including color, solubility, and affinity for substrates.[3] This inherent versatility is why the anthraquinone framework is foundational not only in the dye industry but also in the development of pharmaceuticals, photocatalysts, and functional organic materials.[2][4]

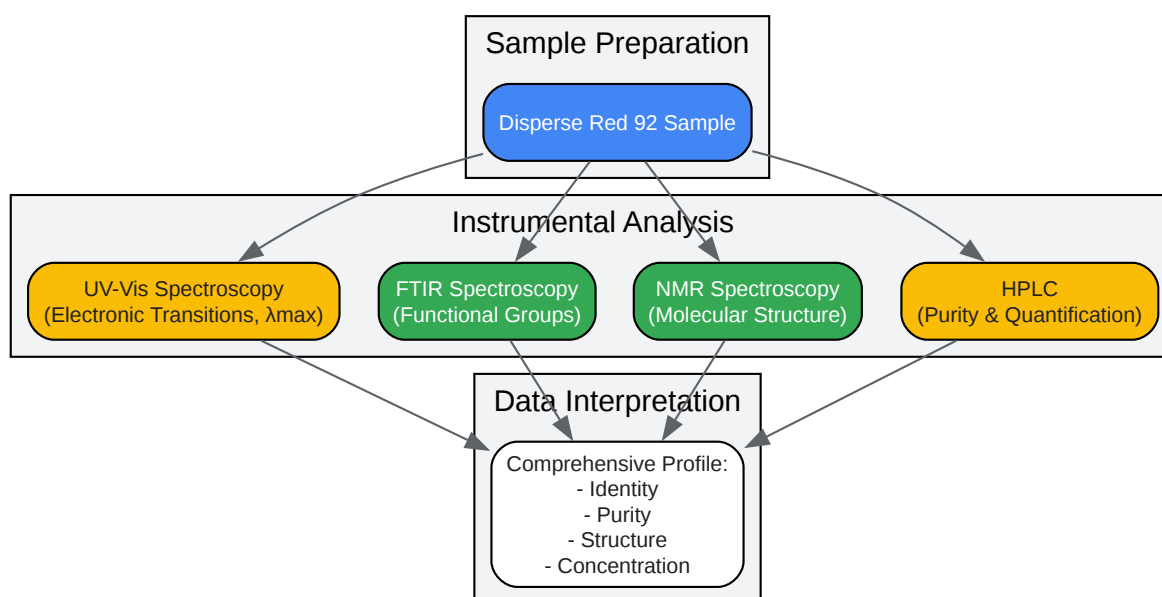


[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **Disperse Red 92**.

Analytical Characterization of the Anthraquinone Core

A robust analytical workflow is essential to confirm the identity, purity, and properties of **Disperse Red 92**. The following protocols are designed as self-validating systems, providing a comprehensive characterization of the molecule.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for the analytical characterization of **Disperse Red 92**.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy probes the electronic transitions within the molecule. The extensive π -conjugated system of the anthraquinone core, modified by its substituents, absorbs light in the visible spectrum, which is the origin of its color. The position of the maximum absorbance (λ_{max}) is characteristic of the chromophore.

Experimental Protocol:

- **Solvent Selection:** Choose a solvent in which **Disperse Red 92** is soluble and that is transparent in the visible region (400-700 nm). Dichloromethane or N,N-Dimethylformamide (DMF) are suitable candidates. The choice is critical; polar solvents can interact with the dye's functional groups, causing slight shifts in λ_{\max} .
- **Sample Preparation:** Prepare a stock solution of **Disperse Red 92** of a known concentration (e.g., 100 μM). Create a series of dilutions (e.g., 1, 2, 5, 10, 20 μM) to verify adherence to the Beer-Lambert Law.
- **Instrument Setup:** Use a dual-beam spectrophotometer. Set the wavelength range from 300 to 800 nm.
- **Measurement:**
 - Fill a cuvette with the pure solvent to record a baseline (blank). This step is crucial to subtract any absorbance from the solvent itself.
 - Measure the absorbance of each diluted sample.
- **Data Analysis:** Identify the λ_{\max} , which is expected to be in the 500-550 nm range for a reddish dye. Plot absorbance vs. concentration to generate a calibration curve. A linear plot ($R^2 > 0.99$) validates the method for quantitative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. It provides a molecular "fingerprint."

Experimental Protocol:

- **Sample Preparation:** Use the KBr pellet method for a solid sample. Mix ~1 mg of **Disperse Red 92** with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This ensures a uniform dispersion of the sample and minimizes scattering.

- Instrument Setup: Set the instrument to collect data from 4000 to 400 cm^{-1} .
- Measurement:
 - First, collect a background spectrum of the empty sample chamber. This accounts for atmospheric CO_2 and water vapor.
 - Place the KBr pellet in the sample holder and acquire the IR spectrum.
- Data Analysis: Identify characteristic absorption bands for the key functional groups.

Expected Characteristic Peaks:

Wavenumber (cm^{-1})	Vibration	Functional Group
3400 - 3300	N-H Stretch	Amino group ($-\text{NH}_2$)
3000 - 2850	C-H Stretch	Aliphatic chains
~ 1670 & ~ 1630	C=O Stretch	Quinone carbonyls
1600 - 1450	C=C Stretch	Aromatic rings
~ 1340 & ~ 1160	S=O Asymmetric/Symmetric Stretch	Sulfonamide ($-\text{SO}_2\text{N}-$)
~ 1250	C-O-C Stretch	Ether linkage

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for assessing the purity of organic compounds. A sample is passed through a column packed with a stationary phase, and components are separated based on their differential affinity for the stationary and mobile phases.

Experimental Protocol:

- System: A reverse-phase HPLC system with a C18 column is most appropriate, as **Disperse Red 92** is a relatively nonpolar molecule.

- **Mobile Phase:** A gradient elution is recommended for separating the main component from any potential impurities or degradation products. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure sharp peaks), running from 30% B to 100% B over 20 minutes.
- **Sample Preparation:** Dissolve the dye in the mobile phase or a compatible solvent like acetonitrile to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
- **Detection:** A UV-Vis or Diode Array Detector (DAD) set at the dye's λ_{\max} allows for sensitive and selective detection.
- **Analysis:** The purity is determined by integrating the area of all peaks in the chromatogram. The percentage purity is calculated as $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.

Applications and Mechanism of Action

Textile Dyeing

The primary application of **Disperse Red 92** is the dyeing of hydrophobic fibers, especially polyester. [5] The dyeing mechanism is best described by the "solid solution" model. At high temperatures (typically 130°C under pressure), the amorphous regions of the polyester fibers swell, allowing the small, non-ionic dye molecules to diffuse from the aqueous dispersion into the fiber. The planar anthraquinone core and overall hydrophobicity of **Disperse Red 92** facilitate its entry and retention within the nonpolar polymer matrix, where it is held by van der Waals forces and dipole interactions. The result is a stable, colored fiber with good fastness properties. [6] Performance Characteristics:

Fastness Property	Grade (1-5, 5=Excellent)	Test Method
Washing	4-5	ISO 105-CO3
Sublimation	4-5	ISO 105-P01
Rubbing (Dry/Wet)	4-5	ISO 105-X12
Light (Xenon Arc)	6-7 (1-8, 8=Excellent)	ISO 105-B02

(Data sourced from typical supplier specifications)[6]

Potential in Drug Development

The anthraquinone scaffold is present in several clinically used anticancer drugs, such as Doxorubicin and Mitoxantrone. These drugs typically function by intercalating into DNA and inhibiting the enzyme topoisomerase II, disrupting DNA replication in cancer cells. The planar structure of the anthraquinone core is essential for this intercalation.

While **Disperse Red 92** itself is not a therapeutic agent, its structure contains key features relevant to medicinal chemistry:

- A Planar Intercalating Core: The fundamental requirement for DNA interaction.
- Functionalized Side Chains: The sulfonamide and ether linkages provide handles for further chemical modification to optimize solubility, cell permeability, and target binding.

Researchers could use **Disperse Red 92** as a starting point or inspirational scaffold. Synthetic modifications could aim to enhance its aqueous solubility, introduce specific DNA-binding moieties, or alter its redox potential to induce oxidative stress in target cells, exploring its potential as a novel pharmacological agent.

Toxicological and Environmental Profile

Human Health: **Disperse Red 92** is considered to have low acute toxicity. [7] However, as with many synthetic dyes, there are concerns about its potential for long-term effects. Genetic toxicity studies have produced mixed results, with some assays indicating potential for mutagenicity, though it is generally not considered a potent genotoxic agent. [8][7] The primary risk in an industrial setting is exposure to the fine powder via inhalation, necessitating the use of personal protective equipment.

Environmental Fate: A significant concern with anthraquinone dyes is their environmental persistence. **Disperse Red 92** is not readily biodegradable and is hydrolytically stable. [8] Due to its low water solubility, it tends to partition into sludge and sediment if released into wastewater systems. Incomplete removal during wastewater treatment can lead to the release of colored effluents into the environment, which is aesthetically undesirable and can reduce light penetration in aquatic ecosystems, affecting photosynthesis. Furthermore, the degradation

of such dyes under certain environmental conditions can potentially lead to the formation of more toxic aromatic amines.

Conclusion

The anthraquinone core of C.I. **Disperse Red 92** is a masterfully engineered chemical scaffold. Its rigid, planar, and electronically tunable nature provides the foundation for the dye's brilliant color and high stability. The specific functionalization of this core transforms it into a high-performance colorant with excellent fastness properties, tailored for the demanding conditions of synthetic fiber dyeing. A thorough understanding of its synthesis, analytical characterization, and physicochemical properties—as detailed in this guide—is crucial for its effective application in materials science and provides a valuable knowledge base for scientists exploring the broader potential of the versatile anthraquinone scaffold in fields such as drug discovery and functional materials.

References

- The Structure and Properties of Disperse Dyes And Rel
- Synthesis Of **Disperse Red 92**. Hangzhou Fucai Chem Co., Ltd.
- **Disperse Red 92**. ChemBK.
- **Disperse Red 92**. World dye variety.
- Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Sains Malaysiana.
- Disperse Dyes: A Dye Chemist's Perspective.
- **Disperse red 92**. Hangzhou Epsilon Chemical Co., Ltd.
- Anthraquinones-based photocatalysis: A comprehensive review.
- Disperse Red 9 - Toxicity of Military Smokes and Obscurants.
- Analytical methods for determination of anthraquinone dyes in historical textiles: A review. PubMed.
- DISPERSE RED 092 Product Safety Summary.
- The Main Applications of Disperse Dyes. AUTUMN COLOR CO., LTD.
- Anthraquinone-based covalent organic framework as a recyclable direct hydrogen atom transfer photocatalyst for C–H functionaliz

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. worlddyevariety.com \[worlddyevariety.com\]](http://worlddyevariety.com)
- [2. Anthraquinones-based photocatalysis: A comprehensive review - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. p2infohouse.org \[p2infohouse.org\]](http://p2infohouse.org)
- [4. Anthraquinone-based covalent organic framework as a recyclable direct hydrogen atom transfer photocatalyst for C–H functionalization - Chemical Science \(RSC Publishing\) \[pubs.rsc.org\]](https://pubs.rsc.org/)
- [5. autumnchem.com \[autumnchem.com\]](http://autumnchem.com)
- [6. epsilonpigments.com \[epsilonpigments.com\]](http://epsilonpigments.com)
- [7. Disperse Red 9 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [8. d1io3yog0oux5.cloudfront.net \[d1io3yog0oux5.cloudfront.net\]](https://d1io3yog0oux5.cloudfront.net)
- To cite this document: BenchChem. [Understanding the anthraquinone core of Disperse Red 92]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582777/docs#understanding-the-anthraquinone-core-of-disperse-red-92\]](https://www.benchchem.com/product/b1582777/docs#understanding-the-anthraquinone-core-of-disperse-red-92)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)